molecular formula C8H12N2 B3052507 n-Pentylmalononitrile CAS No. 42046-61-7

n-Pentylmalononitrile

Cat. No.: B3052507
CAS No.: 42046-61-7
M. Wt: 136.19 g/mol
InChI Key: HMPREYSQSBAVPJ-UHFFFAOYSA-N
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Description

n-Pentylmalononitrile is an organic compound with the molecular formula C8H12N2 . It belongs to the class of malononitrile derivatives, which are widely recognized as versatile intermediates and building blocks in organic synthesis . As a dinitrile, its structure features a reactive methylene group flanked by two electron-withdrawing nitrile groups, making it a valuable precursor in C-C bond-forming reactions. Malononitrile derivatives are frequently employed in multicomponent reactions and the synthesis of various heterocyclic compounds, including pyrroles, pyridazines, and aminothiophenes via the Gewald reaction . While the specific research applications and detailed mechanism of action for this compound are not fully elaborated in the literature, its structural features suggest utility in the development of pharmaceuticals, dyes, and other functional materials. Researchers value this compound for its potential to introduce both the malononitrile moiety and a pentyl chain into target molecules. This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-4-5-8(6-9)7-10/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPREYSQSBAVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194863
Record name n-Pentylmalononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42046-61-7
Record name n-Pentylmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042046617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Pentylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Mechanisms and Reactivity Studies of N Pentylmalononitrile

Mechanistic Pathways of n-Pentylmalononitrile in Organic Transformations

The reactivity of this compound is largely defined by the acidic nature of the α-carbon, the carbon atom situated between the two electron-withdrawing nitrile groups. This structural feature makes it an excellent substrate for classic carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and the Michael addition. researchgate.netmasterorganicchemistry.comwikipedia.org

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org The mechanism is typically initiated by a mild base (e.g., an amine like piperidine) that deprotonates the α-carbon of this compound. wikipedia.orgresearchgate.netquora.com This creates a resonance-stabilized carbanion, which then acts as a potent nucleophile. The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. This intermediate is subsequently protonated, yielding an aldol-type adduct, which readily undergoes base-catalyzed dehydration to produce a stable α,β-unsaturated dinitrile product, often referred to as an alkylidenemalononitrile. organic-chemistry.orgorganic-chemistry.org

Michael Addition: In the Michael reaction, this compound serves as a "Michael donor." wikipedia.org Similar to the Knoevenagel condensation, the reaction begins with the deprotonation of the α-carbon by a base to generate the stabilized carbanion. masterorganicchemistry.com This nucleophile then adds to a "Michael acceptor," which is typically an α,β-unsaturated carbonyl compound or other electron-deficient alkene, in a conjugate (1,4-addition) fashion. masterorganicchemistry.comwikipedia.orgresearchgate.net The nucleophilic attack occurs at the β-carbon of the unsaturated system. The resulting enolate intermediate is then protonated by the solvent or on acidic workup to yield the final 1,4-adduct. masterorganicchemistry.com This reaction is a highly efficient method for forming carbon-carbon bonds under mild conditions. wikipedia.org

Electron Transfer Processes and Radical Intermediates in this compound Reactions

While many reactions of malononitrile (B47326) derivatives proceed through ionic pathways, there is growing interest in their involvement in single-electron transfer (SET) processes and the generation of radical intermediates. acs.org Photoredox catalysis, in particular, has emerged as a powerful tool for generating alkyl radicals under mild conditions from various precursors. nih.govunibo.it

For malononitrile derivatives, a relevant pathway involves the generation of radical species through photoredox-catalyzed processes. nih.gov For instance, in reactions involving arylidene malonates (structurally related to the products of Knoevenagel condensation), photoredox catalysis can facilitate a single-electron reduction. This process, often enabled by a proton-coupled electron transfer (PCET) mechanism, generates a stabilized radical intermediate. nih.gov This radical can then engage in subsequent bond-forming reactions, such as radical-radical cross-coupling. nih.gov

Although less documented for saturated alkylmalononitriles like the n-pentyl derivative, copper-catalyzed systems have been shown to facilitate transnitrilation reactions with dimethylmalononitrile (B1205571) via an unprecedented radical pathway, suggesting that radical mechanisms are accessible for this class of compounds. rsc.org Such mechanisms often involve the formation of an initial radical anion, which can participate in dimerization or other radical chain processes. acs.org

Nucleophilic and Electrophilic Activation of the Malononitrile Moiety in this compound

The dual reactivity of the malononitrile group allows for both nucleophilic and electrophilic activation, expanding its synthetic utility.

Nucleophilic Activation: The primary mode of reactivity for this compound is its activation as a nucleophile. The two cyano (-C≡N) groups are powerful electron-withdrawing groups, which significantly increase the acidity of the α-methylene protons. wikipedia.org Deprotonation by a base results in the formation of a highly stabilized carbanion. The negative charge is delocalized through resonance onto the two nitrogen atoms of the nitrile groups. This facile formation of a soft, stabilized carbon nucleophile is the cornerstone of its participation in reactions like the Knoevenagel condensation and Michael addition. masterorganicchemistry.comwikipedia.orgwikipedia.org

Electrophilic Activation: The nitrile group itself possesses an electrophilic carbon atom due to the polarity of the carbon-nitrogen triple bond. openstax.orgchemistrysteps.comfiveable.me This electrophilicity can be enhanced through activation with an acid. In the presence of a protic or Lewis acid, the nitrogen atom of the nitrile can be protonated or coordinated, which further polarizes the C≡N bond and increases the electrophilic character of the carbon atom. chemistrysteps.comlibretexts.org This activation renders the nitrile susceptible to attack by weak nucleophiles, such as water in acid-catalyzed hydrolysis to form amides and subsequently carboxylic acids. libretexts.org Stronger nucleophiles, like Grignard reagents, can also add to the nitrile carbon to form imine anions, which can be hydrolyzed to ketones. chemistrysteps.comlibretexts.org

Role of this compound in Hydrogen Isotope Exchange (HIE) Reactions

Hydrogen Isotope Exchange (HIE) is a crucial technique for introducing deuterium (B1214612) (D) or tritium (B154650) (T) into organic molecules. nih.gov These isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and quantitative analysis. nih.gov this compound, and malononitrile derivatives in general, are excellent substrates for HIE due to the acidity of their α-protons.

Elucidation of Deuteration Mechanisms Involving Malononitrile Derivatives

The deuteration of this compound at the α-position is typically achieved through a straightforward base-catalyzed mechanism. acs.orgosti.gov The process is an equilibrium reaction where the protons on the α-carbon are exchanged with deuterons from a deuterium source, commonly a deuterated solvent like deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). acs.org

The mechanism proceeds as follows:

Deprotonation: A base (e.g., hydroxide, alkoxide) abstracts an acidic α-proton from the this compound molecule. acs.org

Carbanion Formation: This abstraction generates the resonance-stabilized carbanion intermediate.

Deuteron (B1233211) Quench: The carbanion, acting as a base, abstracts a deuteron from the surrounding deuterated solvent (e.g., D₂O). This step incorporates one deuterium atom at the α-position.

This deprotonation-deuteration sequence can be repeated, leading to the exchange of the second α-proton for a deuterium atom, resulting in a dideuterated product. The efficiency and rate of the exchange depend on the strength of the base, the temperature, and the concentration of the deuterium source. osti.gov

Sophisticated Spectroscopic and Analytical Characterization Methodologies for N Pentylmalononitrile

Methodological Considerations in Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. miamioh.edu The analysis of n-Pentylmalononitrile relies on detecting the characteristic vibrational modes of its constituent bonds. upi.eduresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. thermofisher.com For a vibration to be IR-active, it must induce a change in the molecule's dipole moment. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). libretexts.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org Due to these different selection rules, FTIR and Raman spectra are often complementary, with some vibrations appearing strongly in one technique and weakly or not at all in the other. thermofisher.com

For this compound, the most diagnostic vibrational mode is the stretching of the nitrile (C≡N) group. This bond typically exhibits a sharp and intense absorption in the FTIR spectrum and a strong signal in the Raman spectrum, appearing in a relatively uncongested region of the spectrum. The aliphatic n-pentyl chain gives rise to characteristic C-H stretching and bending vibrations.

Key Expected Vibrational Modes for this compound:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (FTIR)Typical Intensity (Raman)
Symmetric/Asymmetric StretchC-H (in CH₃, CH₂)2850 - 3000StrongStrong
StretchC≡N2240 - 2260Medium-Strong, SharpStrong
ScissoringCH₂~1465MediumMedium
Asymmetric/Symmetric BendCH₃~1450 / ~1375MediumMedium
Wagging/TwistingCH₂1150 - 1350Weak-MediumWeak
StretchC-C800 - 1200WeakMedium-Strong

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for this compound (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound (C₈H₁₂N₂), ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. youtube.comlibretexts.org

Predicted ¹H and ¹³C NMR Data for this compound:

Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities:

Predicted ¹³C NMR Chemical Shifts (δ):

Advanced 2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are employed. huji.ac.illibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically over 2-3 bonds). emerypharma.com For this compound, cross-peaks would be expected between H-α and H-β, H-β and H-γ, H-γ and H-δ, and H-δ and H-ε, confirming the connectivity of the entire pentyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link each proton signal (e.g., H-α) to its corresponding carbon signal (C-α).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), helping to piece together the molecular skeleton and confirm the attachment of the pentyl group to the malononitrile (B47326) moiety.

Solid-State NMR (ssNMR): When analyzing this compound in its solid form, ssNMR is the technique of choice. wikipedia.orgemory.edu In the solid state, anisotropic interactions (like chemical shift anisotropy and dipolar coupling) are not averaged out by molecular tumbling, leading to very broad spectral lines. emory.edu To overcome this, techniques like Magic Angle Spinning (MAS) are employed, where the sample is spun at a high frequency at an angle of 54.74° relative to the magnetic field to average these interactions and produce sharper signals. st-andrews.ac.ukCross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei. universiteitleiden.nl ssNMR can provide crucial information on crystal packing, polymorphism, and molecular conformation in the solid state. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision and for elucidating its structure through fragmentation analysis. nih.govresearchgate.net

For this compound (C₈H₁₂N₂), the first step is the determination of its exact mass. The monoisotopic mass, calculated from the most abundant isotopes of each element, can be measured with accuracies in the parts-per-million (ppm) range, allowing for the unambiguous confirmation of the molecular formula.

Calculated Exact Mass of this compound:

Formula: C₈H₁₂N₂

Monoisotopic Mass: 136.10005 Da

Upon ionization (e.g., by Electron Ionization, EI), the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking down into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z) of these ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. miamioh.edu For aliphatic nitriles, common fragmentation pathways include α-cleavage and rearrangements. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound:

m/z ValueProposed Fragment IonFragmentation Pathway
136[C₈H₁₂N₂]⁺˙Molecular Ion (M⁺˙)
135[C₈H₁₁N₂]⁺Loss of H˙ from the α-carbon ([M-1]⁺)
95[C₅H₆N₂]⁺˙McLafferty + 1 rearrangement (loss of C₃H₆)
79[C₄H₅N₂]⁺Cleavage of the pentyl chain (loss of C₄H₉˙)
66[C₄H₄N]⁺α-cleavage (loss of C₅H₁₀)
41[C₃H₅]⁺Often seen in alkyl chains

A notable fragmentation for nitriles with a γ-hydrogen is the McLafferty rearrangement, which for this compound would involve the transfer of a hydrogen from the γ-carbon to a nitrogen atom, followed by cleavage to eliminate a neutral alkene.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Isolation of this compound

Chromatographic techniques are paramount for separating components of a mixture, making them essential for assessing the purity of this compound and for its isolation from reaction mixtures. nih.gov When coupled with mass spectrometry, these methods provide a powerful combination of separation and identification. al-kindipublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. journaljocamr.com In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. longdom.org As components elute from the column, they enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra for each separated peak. mdpi.com This allows for the confident identification of the main product and any volatile impurities, such as unreacted starting materials or side-products. The purity can be estimated by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Typical GC-MS Parameters for Analysis:

ParameterDescription
Column Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 50°C to 250°C at 10°C/min)
Detector Mass Spectrometer (e.g., Quadrupole)
Ionization Electron Ionization (EI) at 70 eV

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are less volatile or thermally sensitive, LC-MS is the preferred method. mdpi.com Separation occurs in the liquid phase based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (using a non-polar stationary phase like C18 and a polar mobile phase like a methanol/water or acetonitrile/water mixture) would be a common approach. The eluent from the LC column is introduced into the mass spectrometer, typically using a softer ionization technique like Electrospray Ionization (ESI), which usually keeps the molecular ion intact ([M+H]⁺ or [M+Na]⁺). LC-MS is highly effective for quantifying purity and identifying non-volatile impurities. youtube.comchromforum.org

Computational Chemistry and Theoretical Modeling of N Pentylmalononitrile

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. researchgate.net Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding information about molecular orbitals and charge distribution. researchgate.net For n-pentylmalononitrile, these calculations illuminate how the electron-withdrawing nitrile groups and the flexible alkyl chain influence its chemical behavior.

Key outputs of these calculations are reactivity descriptors, which predict how a molecule will interact with other chemical species. nih.gov These descriptors are derived from frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. edu.krd A smaller gap suggests the molecule is more reactive. edu.krd

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comavogadro.cc Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would show a high negative potential around the nitrogen atoms of the nitrile groups due to their high electronegativity and lone pairs of electrons.

Global reactivity descriptors provide quantitative measures of a molecule's reactivity. These are often calculated from the energies of the HOMO and LUMO.

Disclaimer: The following table contains theoretical values for this compound calculated using standard computational chemistry methods for illustrative purposes. These values are intended to be representative and are not derived from published experimental research.

DescriptorDefinitionIllustrative ValueInterpretation for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital-7.5 eVIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO7.0 eVA larger gap suggests high kinetic stability. edu.krd
Ionization Potential (I) -EHOMO7.5 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO0.5 eVEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 24.0 eVThe ability to attract electrons. edu.krd
Chemical Hardness (η) (I - A) / 23.5 eVResistance to change in electron distribution. edu.krd
Chemical Softness (S) 1 / (2η)0.14 eV-1The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η)2.29 eVA measure of the propensity to accept electrons.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

For this compound, DFT could be used to study a variety of reactions, such as its deprotonation at the central carbon (due to the acidity imparted by the two nitrile groups) or its participation in cycloaddition reactions. The calculations would involve optimizing the geometry of the reactants, finding the transition state structure connecting them to products, and calculating the vibrational frequencies to confirm the nature of these stationary points. This detailed mechanistic insight is crucial for controlling reaction conditions and predicting outcomes. science.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. Current time information in Edmonton, CA. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or in a condensed phase).

For this compound, a key area of interest is the conformational flexibility of the n-pentyl group. The five-carbon chain can adopt numerous conformations through rotation around its single bonds. MD simulations can explore the potential energy landscape of these conformations, identifying the most stable (lowest energy) arrangements and the energy barriers between them. This is essential for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets. The simulations would also reveal how the polar nitrile groups interact with each other and with solvent molecules through dipole-dipole interactions.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing compounds. By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated and compared with experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These calculations predict the resonance frequencies of atomic nuclei in a magnetic field, which are highly sensitive to the local electronic environment. For this compound, theoretical NMR spectra would help assign specific peaks to the protons and carbons in the n-pentyl chain and the malononitrile (B47326) core.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies. For this compound, this would allow for the prediction of characteristic peaks, such as the strong C≡N stretch of the nitrile groups (typically around 2250 cm⁻¹) and the various C-H stretching and bending modes of the alkyl chain.

Furthermore, computational models, particularly those based on reactivity descriptors from DFT, can predict reaction selectivity. For reactions with multiple possible outcomes (e.g., regioselectivity or stereoselectivity), the activation energies for all competing pathways can be calculated. The pathway with the lowest energy barrier is predicted to be the major product, providing a theoretical basis for understanding and controlling reaction outcomes.

Applications of N Pentylmalononitrile in Contemporary Organic Synthesis

n-Pentylmalononitrile as a C3 Synthon in Heterocyclic Compound Synthesis

In the construction of heterocyclic frameworks, this compound serves as a classic C3 synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. In this role, the n-pentyl-substituted malononitrile (B47326) provides a three-carbon fragment, specifically a C-C(CN)2-C unit, which can be incorporated into a ring system. The active methylene (B1212753) carbon and the two nitrile carbons constitute this three-carbon backbone.

The utility of malononitrile and its derivatives as C3 synthons is most prominently demonstrated in the synthesis of fused heterocyclic systems such as pyranopyrazoles. nih.govorganic-chemistry.org In these reactions, the malononitrile derivative reacts with other components, and through a sequence of condensation, addition, and cyclization steps, the three-carbon unit is integrated to form a stable heterocyclic ring. For instance, in a typical synthesis of a pyrano[2,3-c]pyrazole, the reaction involves an aldehyde, a pyrazolone derivative, and this compound. The malononitrile fragment provides the atoms that will form the C4, C4a, and C5 positions of the pyran ring in the fused system. This approach is fundamental to diversity-oriented synthesis, allowing for the rapid assembly of complex molecular architectures from simple precursors. nih.gov

Utilization of this compound in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the initial components. eurekaselect.com This strategy is highly valued for its efficiency, atom economy, and ability to generate molecular complexity in a single step. This compound is an ideal substrate for MCRs due to the high reactivity of its active methylene group.

The most common application of malononitrile derivatives in MCRs is the one-pot synthesis of pyranopyrazoles. nih.govresearchgate.net A typical four-component reaction involves an aromatic aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and this compound. researchgate.netwikipedia.org The reaction sequence often begins with the Knoevenagel condensation of the aldehyde and the malononitrile derivative, followed by a Michael addition of the pyrazolone (formed in situ from the β-ketoester and hydrazine), and subsequent intramolecular cyclization to yield the dihydropyrano[2,3-c]pyrazole core. bhu.ac.in

Numerous catalytic systems have been developed to facilitate these reactions, ranging from simple bases like piperidine to more advanced and environmentally benign catalysts such as nano-sized metal oxides, ionic liquids, and biocatalysts under various conditions, including microwave irradiation and ultrasonication. eurekaselect.com These methods often provide high yields in short reaction times. researchgate.net

Table 1: Catalysts and Conditions for Four-Component Synthesis of Pyranopyrazoles Involving Malononitrile Derivatives
CatalystSolventConditionsTypical YieldReference
PiperidineEthanolRefluxGood to Excellent nih.gov
ImidazoleWaterHeatingHigh bhu.ac.in
Nano-ZnOAqueous MediumNot specified~94% nih.gov
Silica Grafted CuSnO3Ethanol70°CHigh researchgate.net
L-prolineEthanolRefluxHigh bhu.ac.in
Magnesium Oxide (MgO) NanoparticlesNot specifiedNot specifiedHigh

Development of this compound-Derived Scaffolds for Advanced Materials

The functional groups inherent in this compound and the molecules derived from it offer significant potential for the development of advanced materials. The nitrile groups can participate in polymerization reactions, act as ligands for metal complexes, or be hydrolyzed to carboxylic acids or amides to tune solubility and functionality. The α,β-unsaturated dinitrile scaffold, produced via Knoevenagel condensation, is a potent Michael acceptor and can be used to create polymers or functional coatings through addition reactions.

While specific research on this compound for materials science is emerging, studies on closely related structures highlight its potential. For example, 2-methyl-2-pentylmalononitrile has been used as a model substrate in the development of photocatalytic methods for the selective deuteration of molecules. eurekaselect.com Such deuterated compounds are of great interest for creating novel small-molecule electronic materials, such as those used in deuterated organic light-emitting diodes (OLEDs), where the replacement of hydrogen with deuterium (B1214612) can lead to enhanced device stability and lifespan. eurekaselect.com The presence of the pentyl group can enhance solubility in organic solvents, facilitating processing for materials applications. The core structure derived from this compound can thus serve as a foundational scaffold for building more complex, functional molecules tailored for materials science.

Role in the Synthesis of Functionalized Organic Molecules

Beyond heterocyclic synthesis, this compound is a key starting material for producing a variety of functionalized acyclic and carbocyclic molecules. The Knoevenagel condensation is a cornerstone reaction in this context, involving the base-catalyzed reaction of the active methylene group with an aldehyde or ketone. This reaction is a reliable method for forming carbon-carbon double bonds, typically yielding α,β-unsaturated dinitriles, also known as alkylidene malononitriles.

This condensation is highly efficient and can be performed under mild, often environmentally friendly, conditions. The reaction proceeds via the deprotonation of this compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step eliminates a molecule of water to produce the final conjugated product.

The resulting functionalized alkenes are themselves versatile synthetic intermediates. The electron-withdrawing nature of the two nitrile groups makes the double bond highly susceptible to nucleophilic attack (Michael addition), allowing for further elaboration of the molecular structure. These products have applications in the synthesis of dyes, photosensitizers, and biologically active compounds. The reaction is compatible with a wide range of aldehydes, including both aromatic and aliphatic ones, enabling the synthesis of a diverse library of functionalized molecules.

Green Chemistry Principles in the Synthesis and Transformation of N Pentylmalononitrile

Development of Environmentally Benign Solvent Systems for n-Pentylmalononitrile Reactions

The synthesis of malononitrile (B47326) derivatives, including this compound, often involves the Knoevenagel condensation, a reaction between an aldehyde (in this case, pentanal) and a compound with an active methylene (B1212753) group (malononitrile). Traditionally, this reaction has been carried out in organic solvents. However, increasing environmental concerns have prompted research into greener alternatives. nih.govresearchgate.net

Water has emerged as a highly promising green solvent for Knoevenagel condensations. ijcps.orgasianpubs.org Its use offers significant environmental benefits, including reduced toxicity and flammability compared to organic solvents. Research has demonstrated that the Knoevenagel condensation of various aromatic aldehydes with malononitrile can be efficiently conducted in aqueous media, often with the aid of a catalyst. ijcps.org For instance, catalysts like Ni(NO₃)₂·6H₂O have been shown to be effective in water at room temperature, leading to high yields and short reaction times. ijcps.org The use of Brønsted-acidic ionic liquids as catalysts in water has also been reported to be a highly efficient and eco-friendly method. asianpubs.org

Beyond water, other environmentally friendly solvent systems are being explored. Ionic liquids and supercritical fluids are also considered benign reaction media for a variety of organic reactions. nih.gov Solvent-free, or "neat," reactions represent another green chemistry approach, eliminating the need for any solvent and thereby reducing waste. nih.gov

The choice of solvent can significantly impact the reaction's efficiency. Studies on Knoevenagel condensations have shown that water often provides superior yields compared to organic solvents like methanol, acetonitrile, dichloromethane, and toluene. asianpubs.org

Table 1: Comparison of Solvents for Knoevenagel Condensation

SolventTemperature (°C)Time (min)Yield (%)
Water70597
Methanol642563
Acetonitrile812058
Dichloromethane404070
Toluene1104537
Solvent-free803072

Data adapted from a study on the Knoevenagel condensation of aromatic aldehydes with malononitrile using a Brønsted-acidic ionic liquid catalyst. asianpubs.org

Implementation of Catalytic Approaches for Enhanced Atom Economy and Waste Minimization

Catalysis is a cornerstone of green chemistry, aiming to increase reaction efficiency and minimize waste. In the context of this compound synthesis, catalytic approaches focus on improving the atom economy of the Knoevenagel condensation. primescholars.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com

A variety of catalysts have been investigated for the Knoevenagel condensation. These include both Lewis acids and bases. ijcps.org Traditional base catalysts include amines and alkali alkoxides, while Lewis acid catalysts can include compounds like ZnCl₂, CdI₂, and TiCl₄. ijcps.org However, many of these require organic solvents and can lead to environmental issues. ijcps.org

More recent research has focused on developing greener and more efficient catalysts. For example, solid acid catalysts offer the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and reuse. mdpi.com Supported metal catalysts are also gaining traction in the synthesis of nitrogen-containing heterocycles, a class of compounds that can be derived from malononitriles. core.ac.uk These catalysts can often be recovered and reused, further reducing waste. core.ac.uk

The use of microwave irradiation in conjunction with catalysts has been shown to significantly accelerate Knoevenagel condensation reactions, often leading to higher yields in shorter reaction times. researchgate.neteurekaselect.com This method aligns with green chemistry principles by reducing energy consumption. researchgate.neteurekaselect.com

Table 2: Catalytic Approaches for Knoevenagel Condensation

CatalystSolventConditionsKey Advantages
Ni(NO₃)₂·6H₂OWaterRoom TemperatureGood yields, simple workup, short reaction times. ijcps.org
Brønsted-acidic ionic liquidsWater70°CHigh yields, short reaction times, reusable catalyst. asianpubs.org
SBA-15@N₃ (heterogeneous)Solvent-free-High yields, high purity, recyclable catalyst. researchgate.net
Ammonium (B1175870) Acetate-Microwave IrradiationRapid reaction times (seconds), high yields. nih.gov

Exploration of Biocatalytic and Enzymatic Routes for Malononitrile Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. While direct enzymatic synthesis of this compound is not widely reported, enzymes are being explored for the derivatization of malononitriles and related compounds.

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the enantioselective addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. researchgate.netdocumentsdelivered.com These enzymes have been successfully used in the synthesis of various cyanohydrin derivatives. For example, (R)-HNL from bitter almonds (Prunus amygdalus) has been used in the synthesis of protected mandelonitrile (B1675950) derivatives. rsc.org While this specific example does not involve this compound, it demonstrates the potential of HNLs in C-C bond formation involving a nitrile group, which is relevant to malononitrile chemistry.

The derivatization of the nitrile groups in this compound could potentially be achieved through enzymatic hydrolysis or other transformations. The broader field of biocatalysis is continuously expanding, with new enzymes and reaction pathways being discovered that could be applicable to the green synthesis and modification of malononitrile compounds.

Design of Energy-Efficient Synthetic Protocols for this compound

Energy efficiency is a key principle of green chemistry, aiming to reduce the energy consumption of chemical processes. nih.gov For the synthesis of this compound, this can be achieved through various strategies, including the use of microwave-assisted synthesis and optimizing reaction conditions.

In addition to microwave technology, optimizing reaction parameters such as temperature, pressure, and catalyst loading can also contribute to energy efficiency. By finding the mildest possible conditions under which the reaction proceeds efficiently, energy inputs can be minimized. The use of highly active catalysts can also reduce the required reaction temperature and time, further contributing to energy savings.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis MethodReaction TimeYieldEnergy Input
Conventional HeatingHoursVariableHigh
Microwave IrradiationMinutes/SecondsOften HigherLower

This table provides a general comparison based on literature for similar reactions. nih.govnih.govijpsjournal.com

Derivatives and Structural Analogues of N Pentylmalononitrile: Synthetic Diversity and Research Impact

Synthesis and Reactivity of Substituted Alkylmalononitrile Derivatives

The synthesis of n-pentylmalononitrile and other mono-alkylated malononitriles is most commonly achieved through the alkylation of malononitrile (B47326). This reaction involves the deprotonation of the acidic methylene (B1212753) group of malononitrile by a suitable base to form a carbanion, which then acts as a nucleophile, attacking an alkyl halide, such as 1-bromopentane, in a classic SN2 reaction. The choice of base and solvent is crucial to optimize the yield and minimize the formation of dialkylated byproducts.

A variety of bases can be employed, including alkali metal carbonates, alkoxides, and hydrides. The use of phase-transfer catalysts can be beneficial in biphasic reaction systems, enhancing the reaction rate and yield.

Once synthesized, this compound exhibits a rich and versatile reactivity profile, largely centered around its active methylene group and the two nitrile functionalities. The presence of the electron-withdrawing nitrile groups renders the alpha-proton acidic, making it a valuable precursor for a range of carbon-carbon bond-forming reactions.

One of the most significant reactions of this compound is the Knoevenagel condensation . nih.gov This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. nih.gov The product is typically an α,β-unsaturated dinitrile. The reactivity of the carbonyl compound and the steric hindrance of both reactants can influence the reaction rate and yield. Aromatic aldehydes, for instance, readily react with alkylmalononitriles in the presence of a weak base. nih.gov

The general mechanism for the Knoevenagel condensation is outlined below:

Deprotonation of this compound by a base to form a stabilized carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone.

Protonation of the resulting alkoxide.

Dehydration to form the final α,β-unsaturated product.

The reactivity of this compound in Knoevenagel condensations is influenced by both the electronic and steric effects of the n-pentyl group.

Illustrative Data on Knoevenagel Condensation Reactivity

AlkylmalononitrileCarbonyl CompoundProduct TypeGeneral Observations
This compoundAromatic AldehydeBenzylidenemalononitrile derivativeGenerally high yields with various substituted aromatic aldehydes.
This compoundAliphatic AldehydeAlkylidenemalononitrile derivativeReactivity can be lower compared to aromatic aldehydes.
This compoundKetoneDialkylidenemalononitrile derivativeGenerally less reactive than aldehydes due to steric hindrance.

Incorporation of the this compound Unit into Complex Molecular Architectures

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide variety of more complex molecules, particularly heterocyclic compounds. nih.govmdpi.com The dinitrile functionality can participate in various cyclization reactions, leading to the formation of nitrogen-containing rings which are prevalent in many biologically active compounds and functional materials. nih.govmdpi.com

Synthesis of Pyridine (B92270) Derivatives:

Substituted pyridines can be synthesized from this compound through multi-component reactions. eurekaselect.com For instance, the reaction of an α,β-unsaturated carbonyl compound, this compound, and an ammonium (B1175870) salt can lead to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine. The n-pentyl group becomes a substituent on the pyridine ring, influencing its physical and chemical properties.

Synthesis of Pyrimidine (B1678525) Derivatives:

Similarly, pyrimidine derivatives can be accessed through reactions involving this compound. Condensation reactions with amidines or other suitable precursors can lead to the formation of the pyrimidine ring. The specific reaction conditions and the nature of the reactants determine the final structure of the heterocyclic product.

The incorporation of the this compound moiety is also of significant interest in the field of materials science, particularly in the design of push-pull chromophores for nonlinear optical (NLO) applications. In these systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The dicyanovinyl group, which can be formed from this compound via a Knoevenagel condensation, is a potent electron acceptor. The n-pentyl group can enhance the solubility of these chromophores in organic solvents, which is crucial for their processing and device fabrication.

Examples of Complex Architectures Derived from this compound

Heterocyclic SystemSynthetic PrecursorsKey Reaction TypePotential Application
Substituted Pyridinesα,β-Unsaturated carbonyl, this compound, ammonium saltMulti-component cyclocondensationPharmaceuticals, Agrochemicals
Substituted PyrimidinesAmidine, this compound derivativeCyclocondensationBiologically active compounds
Push-Pull ChromophoresAromatic aldehyde with donor group, this compoundKnoevenagel condensationNonlinear optics, Dye-sensitized solar cells

Structure-Reactivity and Structure-Property Relationship Studies within the Alkylmalononitrile Series

The systematic variation of the alkyl chain length in the alkylmalononitrile series provides a valuable platform for studying structure-reactivity and structure-property relationships. The n-pentyl group, with its five-carbon chain, imparts specific steric and electronic characteristics that differentiate it from its shorter and longer chain homologues.

Structure-Reactivity Relationships:

The reactivity of the active methylene protons in alkylmalononitriles is subtly influenced by the nature of the alkyl substituent. The inductive effect of alkyl groups is generally electron-donating, which could slightly decrease the acidity of the α-protons compared to malononitrile itself. However, this electronic effect is generally considered to be small for alkyl groups beyond ethyl.

More significant is the steric effect of the alkyl chain. mdpi.com As the chain length increases from methyl to pentyl and beyond, the steric bulk around the reactive center increases. This can hinder the approach of reactants, potentially leading to a decrease in reaction rates, particularly in sterically demanding reactions. For example, in the Knoevenagel condensation, a bulkier alkyl group on the malononitrile might lead to a slower reaction with a sterically hindered ketone. mdpi.com

Structure-Property Relationships:

The physical properties of alkylmalononitriles are significantly influenced by the length of the alkyl chain.

Solubility: The n-pentyl group increases the lipophilicity of the molecule compared to shorter-chain analogues. This generally leads to better solubility in nonpolar organic solvents and decreased solubility in water. This property is crucial for its use in organic synthesis and for the processing of materials derived from it.

Melting and Boiling Points: As the alkyl chain length increases, the van der Waals forces between molecules also increase. This generally leads to an increase in both melting and boiling points within the homologous series of alkylmalononitriles.

Electronic Properties: The alkyl group can have a modest impact on the electronic properties of derivatives. In push-pull systems, for example, while the core electronic structure is dominated by the donor and acceptor groups, the alkyl chain can influence the molecular packing in the solid state, which in turn can affect the bulk electronic properties of the material.

Expected Trends in Physicochemical Properties of Alkylmalononitriles

PropertyMethylmalononitrileEthylmalononitrilePropylmalononitrileButylmalononitrileThis compound
Molecular Weight IncreasingIncreasing
Lipophilicity (logP) IncreasingIncreasing
Boiling Point IncreasingIncreasing
Acidity of α-H Decreasing (slight)Decreasing (slight)
Steric Hindrance IncreasingIncreasing

Future Research Directions and Emerging Paradigms in N Pentylmalononitrile Chemistry

Integration of n-Pentylmalononitrile Chemistry with Flow Synthesis and Automated Reaction Platforms

The transition from traditional batch processing to continuous flow synthesis and automated platforms represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.orgchemrxiv.org The synthesis and derivatization of this compound are prime candidates for this technological advancement. Flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for optimizing the synthesis of nitriles. acs.orgnih.govacs.org

Automated reaction platforms, integrated with in-situ analysis techniques like FTIR and Raman spectroscopy, can accelerate the optimization of reaction conditions for this compound synthesis. mt.comchemrxiv.org These systems allow for high-throughput experimentation and the rapid screening of catalysts and reagents, significantly reducing development time. chemrxiv.orgmit.edu For instance, an automated workflow could explore a wide range of bases, alkylating agents, and solvent conditions for the synthesis of this compound, generating large datasets to build predictive reaction models. chemrxiv.org The development of a continuous flow process for nitrile synthesis, potentially using readily available carboxylic acids or amines as precursors, would represent a greener and more efficient route to this compound and its derivatives. nih.govdtu.dk

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat & Mass Transfer Often limited, potential for hotspotsSuperior, high surface-area-to-volume ratio
Safety Higher risk with large volumes of reagentsInherently safer due to small reactor volumes
Scalability Complex, often requires re-optimizationStraightforward by 'numbering-up' or running longer acs.org
Control over Parameters Difficult to precisely controlPrecise and uniform control over temperature and pressure acs.org
Reaction Time Typically hours to daysMinutes to hours rsc.org
Integration Difficult to integrate with online analysisEasily integrated with in-situ analytics and purification mt.com

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is central to the chemistry of malononitriles, enabling a wide array of transformations. nih.gov Future research will focus on discovering and developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability for reactions involving this compound. Transition-metal catalysis, particularly with palladium, platinum, and cobalt, has shown significant promise for the functionalization of malononitriles. chinesechemsoc.orgnih.govnih.gov

Emerging areas of interest include:

Asymmetric Catalysis: Developing chiral catalysts for the enantioselective synthesis of this compound derivatives containing quaternary stereocenters. Cobalt-catalyzed desymmetric reduction of disubstituted malononitriles is a promising approach for accessing highly functionalized chiral amines. nih.govresearchgate.net

C-H Activation: Designing catalytic systems that can directly functionalize the C-H bonds of the pentyl group or the alpha-carbon. This would provide more atom-economical routes to complex molecules, avoiding the need for pre-functionalized substrates. chinesechemsoc.org

Photoredox Catalysis: Harnessing visible light to drive novel transformations of this compound, enabling reactions that are difficult to achieve with traditional thermal methods.

Sustainable Catalysts: Exploring the use of earth-abundant and non-toxic metals, such as iron or copper, to replace precious metal catalysts. mdpi.comsciencedaily.com Samarium(III) chloride, for instance, has been shown to be a recyclable and efficient catalyst for the C-acylation of malononitrile (B47326). organic-chemistry.org

Table 2: Emerging Catalytic Systems for Malononitrile Transformations

Catalytic SystemTransformation TypePotential Advantage for this compoundReference
Palladium-PhosphoramiditeStereospecific AlkylationAccess to chiral this compound derivatives. rsc.org nih.govrsc.org
Platinum-PhosphoramiditeAllylic C-H AlkylationDirect functionalization of unactivated C-H bonds. chinesechemsoc.org
Cobalt-BisoxazolineEnantioselective ReductionSynthesis of enantioenriched β-quaternary amines. nih.gov nih.govresearchgate.net
Samarium(III) ChlorideC-AcylationSustainable and recyclable catalyst system. organic-chemistry.org
Ruthenium Oxide/AluminaOxidative DehydrogenationPotential for nitrile synthesis from amines in flow. dtu.dk dtu.dk

Advanced Applications in Chemical Biology and Interdisciplinary Research

The unique electronic properties of the malononitrile group make it an excellent component for creating molecular probes and functional molecules for chemical biology. nih.gov The introduction of an n-pentyl group can modulate properties such as solubility, lipophilicity, and membrane permeability, making this compound a valuable scaffold for developing tools to study biological systems. nih.govfrontiersin.org

Future research directions in this interdisciplinary space include:

Fluorescent Probes: Designing and synthesizing this compound-based fluorescent probes for the detection of biologically relevant species like reactive oxygen species (ROS), metal ions, or specific enzymes. rsc.orgrsc.org Malononitrile derivatives have been successfully used to create highly sensitive and selective probes for bioimaging in living cells and even whole organisms like zebrafish. researchgate.netnih.gov The pentyl chain could enhance probe localization to lipid-rich environments such as cell membranes.

Bioconjugation: Developing methods to attach this compound derivatives to biomolecules like proteins or nucleic acids. This could be used to label biological targets or to develop targeted therapeutic agents.

Drug Discovery: Utilizing the this compound scaffold as a starting point for the synthesis of new bioactive compounds. The malononitrile moiety is present in various pharmaceutically important heterocyclic compounds, and its derivatives are actively explored in drug design. nih.goveurekaselect.com

Table 3: Potential Chemical Biology Applications of this compound Derivatives

Application AreaDesign StrategyRole of n-Pentyl GroupTarget Analyte/System
Fluorescent Bio-imagingIncorporate into a fluorophore scaffold via Knoevenagel condensation. nih.govEnhance membrane permeability and localization.Reactive species (e.g., O₂˙⁻, NO), ions. nih.gov
Targeted Drug DeliveryFunctionalize with a bioactive molecule and a targeting ligand.Improve pharmacokinetic properties.Specific cell types or tissues. nih.gov
Enzyme InhibitionDesign as a covalent or non-covalent inhibitor.Optimize binding pocket interactions.Proteases, kinases, etc.
Molecular RecognitionIncorporate into macrocyclic hosts or sensors.Tune host-guest binding affinity and selectivity.Biologically important small molecules. frontiersin.org

Design and Synthesis of Next-Generation Malononitrile-Based Functional Scaffolds

The malononitrile unit is a powerful building block for the construction of advanced functional materials due to its strong electron-accepting properties and versatile reactivity. researchgate.net The n-pentyl group can be strategically employed to control the self-assembly, processability, and physical properties of these materials. Future research will focus on designing and synthesizing novel malononitrile-based scaffolds with tailored functionalities for applications in materials science. longdom.orgresearchgate.net

Key areas for exploration are:

Organic Electronics: Synthesizing this compound derivatives as components of organic semiconductors, non-linear optical materials, and electro-optic polymers. The pentyl chain can improve solubility in organic solvents, facilitating solution-based processing of thin films for electronic devices.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups to create materials with unique thermal, optical, or mechanical properties. rsc.org For example, phthalonitrile-based thermosetting resins are known for their exceptional thermal stability. mdpi.com

Supramolecular Chemistry: Using this compound derivatives to construct complex, self-assembled architectures like liquid crystals, gels, or porous organic frameworks. The interplay of the polar nitrile groups and the nonpolar pentyl chain can be used to direct the formation of highly ordered structures. acs.org

Diverse Scaffolds: Employing this compound in multicomponent reactions to rapidly generate libraries of complex and structurally diverse heterocyclic compounds, which can then be screened for various applications. nih.govresearchgate.net

Table 4: Next-Generation Functional Scaffolds from this compound

Scaffold TypeSynthetic StrategyFunction of n-Pentyl GroupPotential Application
Donor-Acceptor ChromophoresKnoevenagel condensation with electron-donating aldehydes. acs.orgEnhances solubility, influences molecular packing.Organic photovoltaics, non-linear optics. researchgate.net
Thermosetting PolymersPolymerization of bis(this compound) precursors.Acts as an internal plasticizer, modifies Tg.High-performance composites, adhesives. mdpi.com
Liquid CrystalsAttachment to rigid mesogenic cores.Induces and stabilizes liquid crystalline phases.Displays, sensors.
Heterocyclic LibrariesUltrasound-assisted multicomponent reactions. nih.govProvides a lipophilic handle for property tuning.Medicinal chemistry, materials discovery. nih.gov

Q & A

Q. What strategies validate the role of this compound as a intermediate in multistep organic syntheses?

  • Methodological Answer : Use isotopic labeling (¹³C-nitrile) to track incorporation into final products via MS. Compare stepwise vs. one-pot yields. Publish full spectral data in open-access repositories (e.g., Zenodo) for community verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.